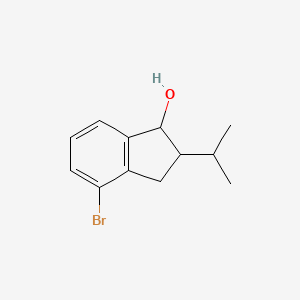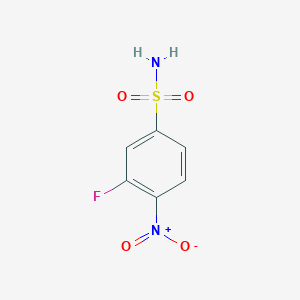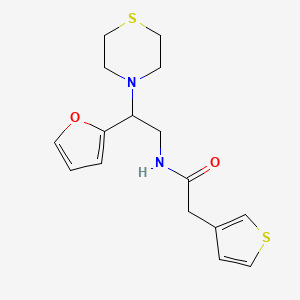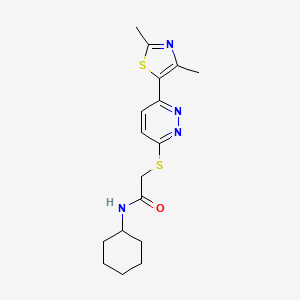
4-Bromo-2-propan-2-yl-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-propan-2-yl-2,3-dihydro-1H-inden-1-ol is a chemical compound with the CAS Number: 2379946-20-8 . It has a molecular weight of 255.15 . The IUPAC name for this compound is 4-bromo-2-isopropyl-2,3-dihydro-1H-inden-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9,12,14H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Synthesis and Applications
- Innovations in Material Science : The synthesis of specific brominated compounds has been a focal point in material science, aiming at the development of new materials with enhanced properties. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the ongoing efforts to improve synthesis methods for brominated intermediates, crucial for manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu et al., 2009).
Environmental Impact
- Brominated Flame Retardants : Research on the environmental concentrations and toxicology of brominated compounds, such as 2,4,6-Tribromophenol, highlights the ubiquity and potential risks associated with these substances. Their presence in the environment, due to their application as flame retardants and other industrial uses, raises concerns about their impact on human health and ecosystems (Koch & Sures, 2018).
Bromine's Role in Organic Chemistry
- Catalytic Applications : Studies on catalysts for glycerol hydrogenolysis to 1,3-propanediol review the role of brominated compounds in facilitating chemical transformations, showcasing the relevance of bromine in developing more efficient industrial processes (Silva Ruy et al., 2020).
Photocatalysis and Environmental Purification
- Advanced Photocatalytic Materials : The exploration of g-C3N4-based photocatalysts and their design strategies, including the potential for doping with brominated compounds, underscores the importance of bromine in enhancing photocatalytic efficiency for environmental applications and energy conversion (Wen et al., 2017).
Mecanismo De Acción
Target of Action
It is suggested that the compound may have potential antidepressant properties .
Mode of Action
It is suggested that the compound may interact with the central nervous system (cns) and influence the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin . This could potentially lead to an alleviation of depressive symptoms.
Biochemical Pathways
Given its potential antidepressant properties, it may be involved in the modulation of monoaminergic systems, specifically the serotonergic, noradrenergic, and dopaminergic pathways .
Result of Action
It is suggested that the compound may have a significant effect in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Propiedades
IUPAC Name |
4-bromo-2-propan-2-yl-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9,12,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWNAEQRIZOQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C1O)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2885311.png)
![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2885312.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2885314.png)
![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)


![N-(2,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2885322.png)
![Ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885323.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2885324.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2885327.png)

![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide](/img/structure/B2885331.png)